8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a fused ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. This reaction typically occurs in refluxing acetonitrile and does not require a catalyst . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridines to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned multicomponent reaction. The scalability of this method makes it suitable for industrial applications, provided that the necessary reagents and reaction conditions are maintained.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine: A structurally related compound with similar reactivity.
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Another related compound with a slightly different ring structure.
Uniqueness
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is unique due to its specific methyl substitution and tetrahydro configuration
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methyl-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C11H13N3/c1-14-9-4-2-3-7(9)8-5-6-10(12)13-11(8)14/h5-6H,2-4H2,1H3,(H2,12,13) |
InChI Key |
KWMDVKHJBGXOBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C3=C1N=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.